molecular formula C11H6BrN3O2 B13319640 2-(5-Bromo-1H-pyrazol-3-yl)isoindoline-1,3-dione

2-(5-Bromo-1H-pyrazol-3-yl)isoindoline-1,3-dione

Cat. No.: B13319640
M. Wt: 292.09 g/mol
InChI Key: PRDIDTWZYRXKSC-UHFFFAOYSA-N
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Description

2-(5-Bromo-1H-pyrazol-3-yl)isoindoline-1,3-dione is a heterocyclic compound characterized by the presence of a brominated pyrazole ring attached to an isoindoline-1,3-dione core

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-1H-pyrazol-3-yl)isoindoline-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bromine, nucleophiles like amines and thiols, and oxidizing or reducing agents. Reaction conditions typically involve controlled temperatures, solvents like toluene or dichloromethane, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while cyclization reactions can produce fused heterocyclic compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Bromo-1H-pyrazol-3-yl)isoindoline-1,3-dione is unique due to the presence of the brominated pyrazole ring, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C11H6BrN3O2

Molecular Weight

292.09 g/mol

IUPAC Name

2-(5-bromo-1H-pyrazol-3-yl)isoindole-1,3-dione

InChI

InChI=1S/C11H6BrN3O2/c12-8-5-9(14-13-8)15-10(16)6-3-1-2-4-7(6)11(15)17/h1-5H,(H,13,14)

InChI Key

PRDIDTWZYRXKSC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=NNC(=C3)Br

Origin of Product

United States

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